Chemical structure and properties of 2,5,5-trimethylcyclohexane-1,3-dione
Chemical structure and properties of 2,5,5-trimethylcyclohexane-1,3-dione
The following technical guide provides an in-depth analysis of 2,5,5-trimethylcyclohexane-1,3-dione , a critical derivative of dimedone used in organic synthesis and medicinal chemistry.
CAS Registry Number: 1125-11-7
Synonyms: 2-Methyldimedone; 2,5,5-Trimethyl-1,3-cyclohexanedione
Molecular Formula:
Executive Summary
2,5,5-trimethylcyclohexane-1,3-dione is a cyclic
In drug development and organic synthesis, this compound serves as a specialized building block.[1] It is frequently employed to study keto-enol tautomerism in sterically constrained environments and acts as a "blocked" Michael donor that prevents the double-condensation reactions typical of dimedone (e.g., xanthene formation). Its structural motif is also homologous to the pharmacophore found in HPPD-inhibitor herbicides (e.g., Mesotrione), making it a relevant scaffold for agrochemical research.
Molecular Architecture & Physicochemical Properties[2]
Structural Dynamics and Tautomerism
The reactivity of 2,5,5-trimethylcyclohexane-1,3-dione is defined by the equilibrium between its diketo and enol forms.
-
Diketo Form: The C2 carbon is
hybridized, bonded to a methyl group and a single proton. -
Enol Form: A proton transfers from C2 to one of the carbonyl oxygens, creating a C1=C2 double bond. This form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the remaining carbonyl.
Unlike dimedone, which exists predominantly in the enol form in many solvents due to the lack of steric clash, the introduction of the C2-methyl group in 2,5,5-trimethylcyclohexane-1,3-dione introduces allylic strain (
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Solid (Crystalline) | Typically yellow to pale yellow needles. |
| Melting Point | 157–160 °C | Significantly higher than non-cyclic analogs due to crystal packing. |
| Acidity (pKa) | ~5.5 - 6.0 (Est.) | Less acidic than dimedone (pKa 5.23) due to the electron-releasing inductive effect (+I) of the C2-methyl group. |
| Solubility | Soluble | Chloroform, Dichloromethane, Ethanol, Methanol. |
| Solubility | Sparingly Soluble | Water (Cold), Hexanes. |
| Lipophilicity | LogP ~ 1.2 | Moderate lipophilicity suitable for membrane permeability studies. |
Synthesis & Production Protocols
Core Synthesis: C-Methylation of Dimedone
The most reliable route to 2,5,5-trimethylcyclohexane-1,3-dione is the direct alkylation of dimedone. This reaction must be controlled to favor C-alkylation over O-alkylation .
Reaction Logic
Dimedone is treated with a base to form the enolate anion. This ambient nucleophile can react at the Oxygen (hard center) or Carbon (soft center). Using a soft electrophile like Methyl Iodide (MeI) in a polar aprotic solvent generally favors C-alkylation.
Experimental Protocol
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Reagents: Dimedone (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Methanol (MeOH).
-
Procedure:
-
Dissolve NaOMe in dry MeOH under
atmosphere. -
Add Dimedone slowly at 0°C. Stir for 30 min to ensure complete enolate formation.
-
Add MeI dropwise. The solution may turn slightly yellow.
-
Reflux for 4–6 hours. Monitor by TLC (SiO
, Hexane:EtOAc 3:1). -
Quench: Cool to RT, neutralize with dilute HCl to pH ~4.
-
Isolation: Evaporate MeOH. Extract residue with
(3x). Wash organic layer with brine, dry over . -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
-
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway via methylation of dimedone, highlighting the competition between C- and O-alkylation.
Reactivity Profile & Mechanistic Insights
The "Blocked" Active Methylene
The defining feature of this molecule is the substitution at C2.
-
Dimedone (C2-H,H): Can undergo double condensation with aldehydes (2:1 stoichiometry) to form xanthenes.
-
2-Methyldimedone (C2-H,Me): Can only undergo a single aldol addition. The resulting aldol adduct (alcohol) lacks a second
-proton required for dehydration to an -unsaturated ketone.-
Implication: This compound is essential for stopping reactions at the aldol stage or forcing reaction pathways through alternative mechanisms (e.g., cyclization via the oxygen).
-
Ambident Nucleophilicity
The enolate of 2,5,5-trimethylcyclohexane-1,3-dione is an ambident nucleophile.
-
Reaction with Hard Electrophiles (e.g., Benzyl bromide): Often leads to mixtures of C,C-dialkylated products (2,2-disubstituted) and O-alkylated enol ethers.
-
Reaction with Acyl Chlorides: Predominantly O-acylation occurs unless specific catalysts (e.g., DMAP/Pyridine) are used to rearrange the product to the C-acyl derivative.
Visualization of Reactivity Logic
Figure 2: Reactivity flowchart demonstrating the "blocking" effect of the C2-methyl group on condensation reactions.
Applications in Medicinal Chemistry
Heterocycle Synthesis
Researchers utilize 2,5,5-trimethylcyclohexane-1,3-dione to synthesize fused heterocyclic systems that require a gem-dimethyl cyclohexane ring but strictly mono-substitution at the junction.
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Indazole Synthesis: Reaction with hydrazines yields tetrahydroindazoles, which are screened for anti-inflammatory activity.
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Quinoline Derivatives: Used in multicomponent reactions (e.g., Hantzsch synthesis) where the C2-methyl group provides steric bulk, influencing the binding affinity of the resulting dihydropyridine/quinoline calcium channel blockers.
Herbicide Development (HPPD Inhibitors)
This molecule mimics the structure of natural triketones (e.g., Leptospermone). It inhibits 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial for plastoquinone biosynthesis in plants.
-
Mechanism: The 1,3-dione moiety chelates the Iron (Fe2+) atom in the enzyme's active site. The C2-substituent (methyl) modulates the steric fit within the catalytic pocket, serving as a model for optimizing herbicide potency.
References
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Matrix Fine Chemicals. (2025).[2] 2,5,5-Trimethylcyclohexane-1,3-dione: Product Specification and Safety Data. Retrieved from
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Cymit Quimica. (2025). Chemical Properties of CAS 1125-11-7. Retrieved from
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Santa Cruz Biotechnology. (2025). Trimethylcyclohexane dione derivatives in Proteomics. Retrieved from
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National Institutes of Health (NIH). (2009). Let's not forget tautomers: pKa Differences and Drug Design. PMC2764836. Retrieved from
-
Chemistry LibreTexts. (2024). Keto-Enol Tautomerism and Alpha-Carbon Acidity. Retrieved from
